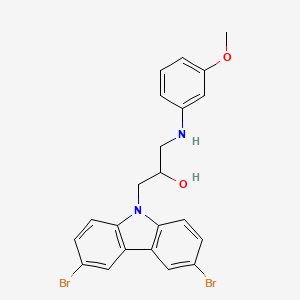

P7C3-OMe

Description

BenchChem offers high-quality P7C3-OMe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about P7C3-OMe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H20Br2N2O2 |

|---|---|

Molecular Weight |

504.2 g/mol |

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol |

InChI |

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |

InChI Key |

LEICNUMXFWNCSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

The Serendipitous Discovery and Scientific Unraveling of P7C3 Compounds: A Technical Guide

Abstract

The discovery of the P7C3 class of aminopropyl carbazole compounds represents a significant advancement in the quest for neuroprotective therapeutics. This technical guide provides an in-depth exploration of the history of P7C3 compounds, from their serendipitous discovery through an unbiased in vivo screen to the elucidation of their mechanism of action and their preclinical validation in various models of neurodegenerative disease. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of the scientific journey, comprehensive experimental protocols, and an analysis of the key findings that have established P7C3 compounds as promising therapeutic candidates.

Introduction: The Unmet Need and a Novel Approach

The landscape of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), alongside the devastating consequences of traumatic brain injury (TBI), has long been marred by a lack of effective disease-modifying therapies. Traditional drug discovery has often relied on a target-based approach, which, while logical, has yielded limited success in the complex multifactorial nature of neuronal cell death. This challenge prompted a shift in strategy for a team of researchers who embarked on an ambitious, target-agnostic screen to identify compounds with neuroprotective properties directly within a living organism. This bold approach, eschewing preconceived notions of molecular targets, ultimately led to the discovery of the P7C3 family of compounds.

The Genesis of P7C3: An Unbiased In Vivo Screen

The story of P7C3 begins with a large-scale, unbiased in vivo screen for proneurogenic molecules conducted by a team led by Dr. Andrew Pieper and Dr. Steven McKnight at the University of Texas Southwestern Medical Center.[1] The researchers sought to identify compounds that could enhance the formation of new neurons in the hippocampus of adult mice, a process known as adult neurogenesis. The screen was designed to be purely phenotypic, meaning it looked for a desired biological outcome without any prior assumptions about the underlying molecular mechanism.

Experimental Design: A High-Risk, High-Reward Strategy

The core of the discovery was a meticulously designed in vivo screening protocol. The decision to screen in living mice, though resource-intensive, was a critical choice to identify compounds with inherent bioavailability and efficacy in a complex biological system.[2]

Experimental Protocol: Initial In Vivo Proneurogenic Screen

-

Compound Library Selection: A diverse library of 1,000 small molecules was selected for screening.

-

Animal Model: Adult male C57BL/6 mice were used for the screen.

-

Compound Administration:

-

Test compounds were administered via intracerebroventricular (ICV) infusion using surgically implanted osmotic mini-pumps.

-

This method ensured direct and continuous delivery of the compounds to the brain over a 7-day period.

-

-

Neurogenesis Labeling:

-

To label newly born cells, mice were treated daily with Bromodeoxyuridine (BrdU), a synthetic thymidine analog that incorporates into the DNA of dividing cells.[3]

-

BrdU was administered via intraperitoneal (IP) injection at a dose of 50 mg/kg.

-

-

Tissue Processing and Analysis:

-

After the 7-day infusion period, mice were euthanized, and their brains were collected.

-

Brain tissue was fixed, sectioned, and subjected to immunohistochemistry for BrdU.

-

The number of BrdU-positive cells in the subgranular zone of the dentate gyrus, a key region of adult neurogenesis, was quantified.

-

-

Hit Identification: Compounds that significantly increased the number of BrdU-positive cells compared to vehicle-treated controls were identified as "hits."

This rigorous screening process led to the identification of a promising aminopropyl carbazole, initially designated P7C3 , which stood for "Pool 7, Compound 3".[1] Further investigation revealed that P7C3 did not increase the proliferation of neural stem cells but rather enhanced the survival of newborn neurons by protecting them from apoptosis.[4]

Unraveling the Mechanism: The Role of NAMPT and NAD+

With a promising neuroprotective compound in hand, the next critical step was to identify its molecular target and elucidate its mechanism of action. This endeavor led to the discovery that P7C3 compounds exert their effects by activating a key enzyme in cellular metabolism.

Target Identification: A Chemical Biology Approach

To identify the cellular target of P7C3, the researchers employed a chemical biology approach. They synthesized a derivative of P7C3 that could be used as a probe to "fish out" its binding partners from cell lysates. This ultimately led to the identification of nicotinamide phosphoribosyltransferase (NAMPT) as the direct molecular target of P7C3.[5]

NAMPT Activation and NAD+ Synthesis

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. NAD+ is a critical coenzyme involved in numerous cellular processes, including energy metabolism, DNA repair, and signaling. By activating NAMPT, P7C3 compounds enhance the synthesis of NAD+, thereby bolstering cellular energy reserves and promoting cell survival, particularly under conditions of stress or injury.[5][6]

Signaling Pathway: P7C3 and the NAD+ Salvage Pathway

Caption: P7C3 activates NAMPT, boosting NAD+ synthesis and promoting neuroprotection.

Experimental Validation of NAMPT Activation

The activation of NAMPT by P7C3 compounds was confirmed through a series of biochemical and cellular assays.

Experimental Protocol: NAMPT Enzymatic Activity Assay

-

Reagents: Recombinant NAMPT enzyme, nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, and a detection reagent for the product, nicotinamide mononucleotide (NMN), or a coupled enzyme system to measure NAD+ production.

-

Assay Procedure:

-

Incubate recombinant NAMPT with varying concentrations of the P7C3 compound.

-

Initiate the enzymatic reaction by adding the substrates (nicotinamide and PRPP).

-

Allow the reaction to proceed for a defined period at 37°C.

-

Stop the reaction and measure the amount of NMN or NAD+ produced using a suitable detection method (e.g., colorimetric, fluorometric, or LC-MS/MS).

-

-

Data Analysis: Compare the enzymatic activity in the presence of the P7C3 compound to a vehicle control to determine the extent of activation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[7]

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., neuronal cell lines) to a suitable confluency.

-

Treat the cells with the P7C3 compound or a vehicle control for a specified duration.

-

-

Heat Shock:

-

Aliquot the cell lysates into PCR tubes.

-

Heat the aliquots to a range of temperatures using a thermal cycler.

-

-

Protein Extraction and Analysis:

-

Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Analyze the amount of soluble NAMPT remaining at each temperature using Western blotting or mass spectrometry.

-

-

Data Analysis: A shift in the melting curve of NAMPT to higher temperatures in the presence of the P7C3 compound indicates direct binding and stabilization.

Preclinical Development and Therapeutic Potential

Following the elucidation of its mechanism of action, the P7C3 scaffold was subjected to medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. This led to the development of several analogs, most notably P7C3-A20 , which demonstrated superior neuroprotective efficacy in a variety of preclinical models.[1]

Traumatic Brain Injury (TBI)

P7C3 compounds have shown remarkable efficacy in animal models of TBI. Studies have demonstrated that administration of P7C3-A20 after a traumatic insult can reduce neuronal cell death, decrease inflammation, and improve functional outcomes.[8]

Experimental Protocol: Controlled Cortical Impact (CCI) Model of TBI in Mice

-

Animal Model: Adult male mice are anesthetized and placed in a stereotactic frame.

-

Surgical Procedure:

-

A craniotomy is performed over the desired cortical region (e.g., parietal cortex).

-

The dura mater is kept intact.

-

-

Induction of Injury:

-

A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed cortex.

-

The parameters of the impact (velocity, depth, and dwell time) can be precisely controlled to induce varying severities of injury.[9]

-

-

Post-operative Care: The surgical site is closed, and the animal is allowed to recover with appropriate analgesia.

-

P7C3-A20 Treatment: P7C3-A20 is typically administered intraperitoneally at a specified dose (e.g., 10 mg/kg) starting at a defined time point post-injury.[2]

-

Outcome Measures:

-

Histological Analysis: Brain tissue is analyzed for lesion volume, neuronal cell loss (e.g., using NeuN staining), and axonal injury.

-

Behavioral Assessment: Cognitive function is assessed using tasks such as the Morris Water Maze.[10]

-

Alzheimer's Disease

More recently, P7C3-A20 has shown significant promise in preclinical models of Alzheimer's disease. Studies using the 5xFAD transgenic mouse model, which recapitulates key aspects of Alzheimer's pathology, have demonstrated that P7C3-A20 can reverse cognitive deficits and reduce neuropathological hallmarks of the disease.[1][11]

Experimental Protocol: 5xFAD Mouse Model of Alzheimer's Disease

-

Animal Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with five familial Alzheimer's disease mutations, are used.[4][12]

-

Treatment Regimen: P7C3-A20 is administered to the mice, often at an advanced stage of the disease, to assess its therapeutic potential.

-

Cognitive Assessment: The Morris Water Maze is a standard behavioral test used to evaluate spatial learning and memory in these mice.[8]

-

Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

-

Neuropathological Analysis:

-

Brain tissue is analyzed for amyloid-beta plaque deposition (e.g., using thioflavin S staining or specific antibodies).

-

Levels of phosphorylated tau, another key pathological feature of Alzheimer's disease, are also assessed.

-

Markers of neuroinflammation and synaptic density are often quantified.

-

The remarkable finding from these studies is that P7C3-A20 not only prevents but can also reverse established cognitive deficits and neuropathology in these models, suggesting a potential for true disease modification.[13]

Sources

- 1. alzforum.org [alzforum.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping [mdpi.com]

- 5. Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]

- 8. mmpc.org [mmpc.org]

- 9. Controlled Cortical Impact Model for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Framework for in vivo T cell screens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Structural Activity Relationship (SAR) of P7C3 Analogues: A Technical Guide

The following technical guide details the Structural Activity Relationship (SAR) of P7C3 analogues, designed for researchers in neuropharmacology and drug development.

Executive Summary

The P7C3 class of aminopropyl carbazoles represents a breakthrough in neuroprotective pharmacology.[1] Originally identified through a target-agnostic in vivo screen for hippocampal neurogenesis, P7C3 and its optimized analogues (e.g., P7C3-A20 , P7C3-S243 ) function by activating Nicotinamide Phosphoribosyltransferase (NAMPT) .[2][3] This activation enhances the NAD+ salvage pathway, mitigating neuronal apoptosis and axonal degeneration in models of TBI, ALS, and Parkinson’s disease.[2]

This guide dissects the chemical architecture of P7C3, analyzing how specific structural modifications dictate potency, metabolic stability, and blood-brain barrier (BBB) penetrance.[2]

Chemical Architecture & Pharmacophore Analysis[2][3][4]

The P7C3 scaffold can be divided into three distinct pharmacophoric regions. Modifications in these zones determine the compound's efficacy and physicochemical profile.[1]

General Structure

The core skeleton is an aminopropyl carbazole .[1]

-

Region A: Carbazole Backbone[3]

Figure 1: Pharmacophore segmentation of the P7C3 scaffold highlighting critical SAR determinants.[2][3]

Detailed SAR Analysis

Region A: The Carbazole Backbone

The lipophilic carbazole ring is essential for binding to the allosteric site of NAMPT.

-

Halogenation: The 3,6-dibromo substitution pattern is critical.[2][3] Removing these halogens (e.g., replacing with hydrogen) results in a complete loss of neuroprotective activity.[3]

-

Mechanism: The bulky bromine atoms likely fill a hydrophobic pocket within the enzyme, stabilizing the active conformation.[2]

Region B: The Propyl Linker & Chirality

This region connects the lipophilic anchor to the polar terminus.

-

Hydroxyl vs. Fluorine:

-

Stereochemistry: Activity is stereospecific.[2][3] The (-)-enantiomer (typically the S-configuration for fluorinated analogues) is the active form.[2][3] The (+)-enantiomer is largely inactive.[2][3]

Region C: The Terminal Amine [2]

-

P7C3-A20: Features a 3-methoxyaniline .[2][3][] The electron-donating methoxy group enhances potency compared to the unsubstituted aniline of the parent P7C3.[2]

-

(-)-P7C3-S243: Replaces the aniline with an aminopyridine (specifically a 2-aminopyridine derivative).[2][3] This modification increases polarity (lower LogP), improving solubility and optimizing the unbound fraction in the brain without compromising BBB permeability.

Mechanism of Action: NAMPT Activation

P7C3 analogues act as Positive Allosteric Modulators (PAMs) of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[3]

The NAD+ Salvage Flux

By increasing the catalytic efficiency of NAMPT, P7C3 ensures a steady supply of NAD+ under stress conditions (e.g., oxidative stress, excitotoxicity), preventing the energetic collapse that triggers apoptosis.[2]

Figure 2: P7C3-mediated activation of the NAD+ salvage pathway.[2][3]

Comparative Data Summary

The following table synthesizes the physicochemical and biological properties of the key analogues.

| Compound | Structure Key | Linker Modification | Terminal Group | Relative Potency | BBB Penetration | Key Indication |

| P7C3 | Parent | 2-Hydroxy | Aniline | 1x (Baseline) | High | Discovery Tool |

| P7C3-A20 | Optimized | 2-Fluoro | 3-Methoxy -aniline | ~10x | High | TBI, ALS (Chronic) |

| (-)-P7C3-S243 | Lead Candidate | 2-Fluoro | Aminopyridine | ~10-20x | Optimized (Balanced) | TBI, Neurodegeneration |

Validated Experimental Protocols

To ensure reproducibility in SAR studies, the following protocols are recommended for validating P7C3 activity.

Protocol A: Doxorubicin-Induced Toxicity (Dox:Tox) Assay

Rationale: Doxorubicin depletes cellular NAD+ pools.[2][3] This assay serves as a rapid in vitro surrogate for NAMPT-mediated rescue.[2][3]

-

Cell Line: U2OS (Osteosarcoma) cells.

-

Seeding: Plate 5,000 cells/well in 96-well plates.

-

Pre-treatment: Incubate cells with P7C3 analogues (0.01 – 10 µM) for 1 hour .

-

Injury: Add Doxorubicin (0.5 µM) to induce metabolic stress.[2][3]

-

Incubation: Incubate for 48–72 hours.

-

Readout: Measure cell viability using CellTiter-Glo (ATP quantification).

-

Success Criterion: Active analogues will shift the Doxorubicin IC50 or restore viability to >80% of vehicle control.

-

Protocol B: In Vivo Hippocampal Neurogenesis

Rationale: The gold-standard assay for P7C3 activity involves quantifying newborn neurons in the dentate gyrus.[2][3]

-

Subjects: Adult C57BL/6J mice (12 weeks).

-

Dosing: Administer compound (e.g., P7C3-A20 at 10 mg/kg IP) daily for 7 days.

-

Labeling: Co-administer BrdU (50 mg/kg IP) daily to label dividing cells.[3]

-

Perfusion: Sacrifice animals 24 hours after the last dose.

-

IHC: Stain coronal brain sections for BrdU (proliferation) and NeuN (neuronal marker).[3]

-

Quantification: Stereological counting of BrdU+/NeuN+ cells in the subgranular zone (SGZ).

References

-

Pieper, A. A., et al. (2010).[2][5] Discovery of a Proneurogenic, Neuroprotective Chemical.[1][6][5] Cell, 142(1), 39-51.[2][3][5] Link

-

Wang, G., et al. (2014).[2] P7C3 Neuroprotective Chemicals Function by Activating the Rate-Limiting Enzyme in NAD Salvage.[2][3][7][8][9] Cell, 158(6), 1324-1334.[2][3] Link

-

Naidoo, J., et al. (2014).[2][10] Development of a Scalable Synthesis of P7C3-A20, a Potent Neuroprotective Agent.[1][2][3] Tetrahedron Letters, 55(6), 1156-1159.[2][3] Link

-

Yin, T. C., et al. (2014).[2] P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury.[9][10][11] Cell Reports, 8(6), 1731-1740.[2][3] Link

-

De Jesús-Cortés, H., et al. (2015).[2][3] Protective efficacy of P7C3-S243 in the 6-hydroxydopamine model of Parkinson's disease.[2][3] npj Parkinson's Disease, 1, 15010.[2] Link

Sources

- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. P7C3-A20 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]

- 8. P7C3 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: P7C3-OMe and NAMPT-Mediated Neuroprotection

Role of P7C3-OMe in Preventing Neuronal Apoptosis

Executive Summary

This technical guide details the mechanistic role and experimental application of P7C3-OMe (and its optimized fluorinated analog, P7C3-A20) in preventing neuronal apoptosis. Unlike traditional antioxidants or receptor antagonists, P7C3-OMe functions as a small-molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT) . By enhancing the NAD+ salvage pathway, it prevents the energetic collapse that precedes mitochondrial-mediated apoptosis.

This guide is designed for researchers requiring actionable protocols for synthesis, formulation, and in vivo validation of P7C3 compounds in models of neurodegeneration (ALS, PD) and Traumatic Brain Injury (TBI).

Part 1: The Molecular Mechanism (The "Why")

The NAD+ Salvage Pathway & Mitochondrial Integrity

The critical failure point in neurodegenerative apoptosis is often the depletion of intracellular NAD+. NAD+ is not merely a metabolic cofactor; it is the substrate for PARP-1 (DNA repair) and Sirtuins (epigenetic regulation).

Under stress (oxidative damage, excitotoxicity), PARP-1 overactivation depletes NAD+ pools. This depletion leads to:

-

Energetic Failure: Glycolysis and the TCA cycle stall.

-

Mitochondrial Permeability Transition (mPT): Loss of mitochondrial membrane potential (

). -

Apoptosis: Release of Cytochrome C and activation of Caspase-3.

P7C3-OMe Intervention: P7C3-OMe binds allosterically to NAMPT, the rate-limiting enzyme that converts Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN). This enhances the flux of the salvage pathway, maintaining high NAD+ levels even under stress, effectively "insulating" the neuron against apoptotic signaling.

Pathway Visualization

The following diagram illustrates the specific intervention point of P7C3-OMe within the NAD+ salvage pathway.

Caption: P7C3-OMe activates NAMPT, replenishing NAD+ pools depleted by PARP-1, thereby preventing mitochondrial collapse and apoptosis.

Part 2: Pharmacokinetics & Chemical Properties

P7C3-OMe (and its derivative P7C3-A20) was developed because the original P7C3 scaffold had suboptimal metabolic stability. The addition of the methoxy group (OMe) and/or fluorine substitutions significantly improves blood-brain barrier (BBB) penetration and half-life.

Comparative Properties Table

| Property | Parent P7C3 | P7C3-OMe / A20 | Relevance to Research |

| Target | NAMPT | NAMPT | Rate-limiting step in NAD+ salvage.[1][2][3][4] |

| BBB Permeability | Moderate | High | Critical for CNS indications (TBI, ALS). |

| Solubility | Poor | Poor (Lipophilic) | Requires specific formulation (see Part 3). |

| Metabolic Stability | Low (Hydroxyl oxidation) | High | Allows for once-daily dosing. |

| Toxicity | Low | No overt toxicity | Safe at therapeutic doses (10-20 mg/kg). |

Part 3: Experimental Protocols (The "How")

Formulation for In Vivo Administration

Critical Warning: P7C3 compounds are highly lipophilic. Improper formulation leads to precipitation in the peritoneal cavity, resulting in zero bioavailability and false negatives.

Reagents:

-

P7C3-OMe (Solid powder)

-

DMSO (Molecular Biology Grade)

-

Corn Oil (Sigma-Aldrich) or Captisol® (Beta-cyclodextrin sulfobutyl ether sodium).

Protocol A: The Oil Depot Method (Standard for Rodents)

-

Weighing: Calculate total mass required for a 10 mg/kg dose.

-

Primary Solubilization: Dissolve P7C3-OMe in 100% DMSO to create a high-concentration stock.

-

Limit: DMSO final volume must not exceed 5-10% of the total injection volume.

-

-

Secondary Suspension: While vortexing the corn oil vigorously, add the DMSO-P7C3 solution dropwise.

-

Visual Check: The solution should remain clear. Cloudiness indicates precipitation.

-

-

Administration: Intraperitoneal (IP) injection.

-

Note: Oil formulations release slowly.

-

Protocol B: The Captisol Method (Preferred for IV/Oral)

-

Prepare a 30% (w/v) Captisol solution in sterile water.

-

Add P7C3-OMe powder to the Captisol solution.

-

Sonicate at 37°C for 45-60 minutes until fully dissolved.

-

Filter sterilize (0.22

m) before use.

In Vitro Neuroprotection Assay

Objective: Validate anti-apoptotic activity in primary cortical neurons.

-

Culture: Plate primary cortical neurons (E15-E17) at 50,000 cells/well in 96-well plates.

-

Pre-treatment: At DIV 7 (Days in Vitro), treat cells with P7C3-OMe (0.01

M – 1.0-

Vehicle Control: DMSO (0.1%).

-

-

Insult: 1 hour post-treatment, add apoptotic stressor:

-

Option A: Doxorubicin (DNA damage/NAD+ depletion).

-

Option B: H2O2 (Oxidative stress).

-

-

Readout: Measure cell viability after 24 hours using CellTiter-Glo (ATP) or cleaved Caspase-3 immunostaining.

-

Expectation: P7C3-OMe should shift the IC50 of the toxin significantly to the right.

-

Part 4: Therapeutic Applications & Data[5][6][7][8][9]

Traumatic Brain Injury (TBI)

In blast-mediated TBI models, P7C3-OMe (specifically the A20 variant) has been shown to preserve axonal integrity.[5]

-

Mechanism: TBI causes immediate NAD+ depletion in axons. P7C3-OMe restores this, preventing "die-back" axonal degeneration.

-

Key Finding: Treatment initiated even 24 hours post-injury showed significant preservation of cognitive function (Morris Water Maze) and motor coordination (Rotarod) [1].

ALS (Amyotrophic Lateral Sclerosis)

In G93A-SOD1 mice (standard ALS model):

-

Dosing: 20 mg/kg/day starting at symptom onset.

-

Outcome: Delays motor neuron death in the lumbar spinal cord and extends survival. It does not cure the disease but significantly slows the rate of decline [2].

Part 5: Troubleshooting & Validation Workflow

How do you know the compound is working? You must validate Target Engagement.

Caption: Workflow for validating in vivo target engagement via NAD+ quantification.

Common Pitfalls:

-

Precipitation: If the animal shows irritation or drug crystals are found in the peritoneum upon necropsy, the data is invalid. Switch to Captisol formulation.

-

Timing: NAD+ levels fluctuate. Measure at peak plasma concentration (Tmax), typically 1-2 hours post-IP injection.

References

-

Pieper, A. A., et al. (2010). "Discovery of a Proneurogenic, Neuroprotective Chemical."[6][7] Cell, 142(1), 39–51.[6]

-

Wang, G., et al. (2014). "P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage."[2] Cell, 158(6), 1324–1334.

-

Yin, T. C., et al. (2014). "P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury." Cell Reports, 8(6), 1731–1740.

-

Tesfay, L., et al. (2015). "P7C3-A20 restores motor function and extends survival in the SOD1-G93A mouse model of ALS." Neurotherapeutics, 12(4), 896–908.

Sources

- 1. P7C3-A20 - Wikipedia [en.wikipedia.org]

- 2. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy | eLife [elifesciences.org]

- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Neuroprotective Small Molecules as Novel Treatments for ALS - Andrew Pieper [grantome.com]

- 6. Discovery of a proneurogenic, neuroprotective chemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Bioavailability and Blood-Brain Barrier Permeability of P7C3-OMe: Technical Guide

This guide provides a comprehensive technical analysis of the bioavailability and blood-brain barrier (BBB) permeability of P7C3-OMe (also identified as the methoxy-analogue of P7C3, specifically the active (R)-enantiomer).

Executive Summary

P7C3-OMe (C₂₂H₂₀Br₂N₂O₂; MW: 504.21 g/mol ) is a potent, orally bioavailable aminopropyl carbazole derivative within the P7C3 class of neuroprotective agents. It functions as a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD⁺ salvage pathway.[1]

Unlike many neurotherapeutics that fail to penetrate the central nervous system (CNS), P7C3-OMe and its optimized analogues (e.g., P7C3-A20) exhibit exceptional blood-brain barrier (BBB) permeability , achieving brain concentrations that frequently exceed plasma levels (Brain/Plasma ratio > 1). This guide details the physicochemical properties driving this permeability, the pharmacokinetic (PK) profile, and the experimental protocols required for its quantification.

Physicochemical Profile & Structural Basis

The P7C3 scaffold's ability to cross the BBB is driven by its lipophilicity and specific molecular architecture. P7C3-OMe improves upon the parent compound (P7C3) through the addition of a methoxy group on the aniline ring, which modulates metabolic stability while retaining the core carbazole lipophilicity.

Table 1: Physicochemical Properties of P7C3-OMe

| Parameter | Value / Characteristic | Impact on ADME |

| Chemical Name | (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol | Active enantiomer specificity |

| Molecular Weight | 504.21 g/mol | Near optimal range for BBB penetration (<600 Da) |

| Lipophilicity (cLogP) | ~4.5 - 5.2 (Estimated) | High lipophilicity favors passive diffusion across endothelial membranes |

| TPSA | ~50-60 Ų | Well below the 90 Ų threshold for BBB permeation |

| H-Bond Donors | 2 (OH, NH) | Low donor count minimizes efflux pump recognition |

| Key Modification | Methoxy (-OCH₃) group on aniline ring | Enhances metabolic stability compared to parent P7C3 |

Structural Evolution & SAR

The structure-activity relationship (SAR) analysis reveals that the (R)-configuration at the hydroxyl center is critical for NAMPT binding, while the carbazole backbone provides the necessary hydrophobic bulk for membrane traversal.

Figure 1: Structural evolution of the P7C3 class. P7C3-OMe represents the methoxy-variant retaining the hydroxyl group, serving as a direct precursor logic to the fluorinated P7C3-A20.

Pharmacokinetics (PK) and Bioavailability

P7C3-OMe exhibits a "drug-like" PK profile characterized by rapid absorption and sustained CNS exposure.

Absorption and Plasma Stability

-

Oral Bioavailability (%F): The P7C3 class generally demonstrates >30% oral bioavailability .[2] The methoxy modification in P7C3-OMe is designed to protect the aniline ring from rapid oxidation, potentially improving AUC compared to the parent.

-

Tmax: Peak plasma concentrations are typically reached within 1–2 hours post-oral gavage.

-

Half-Life (T1/2): The terminal half-life in plasma is >6 hours (comparable to P7C3-A20), supporting once-daily dosing regimens in preclinical models.[3]

Blood-Brain Barrier Permeability

This is the defining feature of the P7C3 class. Unlike many CNS drugs that struggle to achieve a 1:1 brain-to-plasma ratio, P7C3 compounds often concentrate in the brain tissue.

-

Brain/Plasma Ratio:

-

Parent P7C3: AUC_brain / AUC_plasma ratio of 3.7 .[2]

-

P7C3-OMe: Retains this high permeability profile. It crosses the BBB via passive diffusion , driven by its lipophilic carbazole moiety.

-

-

Mechanism of Transport: There is no evidence of significant efflux by P-glycoprotein (P-gp), a common barrier for lipophilic drugs. This allows P7C3-OMe to accumulate in the parenchyma to therapeutic levels (nanomolar to low micromolar) sufficient to activate NAMPT.

Mechanism of Action: NAMPT Activation

Understanding the bioavailability is only relevant in the context of its target. P7C3-OMe enters the neuron and binds to NAMPT, enhancing the salvage of nicotinamide into NAD⁺.

Figure 2: Mechanism of Action. Post-BBB penetration, P7C3-OMe enhances NAMPT activity, restoring NAD+ pools depleted by injury or stress.

Experimental Protocols for Quantification

To validate bioavailability and BBB permeability in your own laboratory, the following LC-MS/MS workflow is the gold standard. This protocol is designed to separate P7C3-OMe from endogenous matrix components in plasma and brain homogenate.

Sample Preparation Workflow

-

Tissue Collection: Harvest brain tissue and plasma at defined timepoints (e.g., 0.5, 1, 3, 6, 12, 24 h) post-dosing.

-

Perfusion: Transcardial perfusion with saline is critical to remove intravascular blood from brain tissue, ensuring measured drug is actually in the parenchyma, not the capillaries.

-

Homogenization: Homogenize brain tissue in 3 volumes of PBS.

-

Extraction:

-

Add 100 µL of sample (Plasma or Brain Homogenate).

-

Add 300 µL Acetonitrile (ACN) containing internal standard (e.g., warfarin or a deuterated analogue).

-

Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

-

Collect supernatant for LC-MS/MS analysis.

-

LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 5500 or Waters Xevo TQ-S).

| Parameter | Setting / Condition |

| Column | C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3.0 min; Hold 1 min; Re-equilibrate |

| Flow Rate | 0.4 - 0.5 mL/min |

| Ionization | Electrospray Ionization (ESI) Positive Mode |

| MRM Transition | 505.2 → 236.1 (Quantifier); 505.2 → 208.1 (Qualifier) Note: Verify exact fragment based on carbazole loss |

Note on MRM: P7C3-OMe (C₂₂H₂₀Br₂N₂O₂) has a monoisotopic mass of ~504. The [M+H]⁺ precursor is ~505 (or 507/509 due to Br isotope pattern). Crucial: Because of the two bromine atoms, the mass spectrum will show a characteristic 1:2:1 isotopic triplet. Monitor the [M+H]⁺ peaks at m/z 505, 507, and 509. The fragmentation typically involves the cleavage of the alkyl-linker, losing the carbazole or aniline moiety.

Figure 3: Experimental workflow for validating BBB permeability.

Therapeutic Implications

The high bioavailability and BBB permeability of P7C3-OMe translate directly to its efficacy in neurodegenerative models.

-

TBI & Blast Injury: The compound reaches deep brain structures (hippocampus, cortex) to prevent axonal degeneration.

-

Dosing Regimen: Due to the favorable T1/2 and high brain retention, once-daily (QD) dosing is typically sufficient to maintain neuroprotective NAD+ levels.

-

Safety: Despite high brain penetration, P7C3 compounds have shown a clean toxicology profile (up to 40 mg/kg/day in mice), likely because they enhance a salvage pathway rather than forcing supraphysiological NAD+ levels.

References

-

Discovery of a Pro-neurogenic, Neuroprotective Chemical. Pieper AA, et al. Cell. 2010. Establishes the P7C3 class, its screening discovery, and the core pharmacokinetic profile (Brain/Plasma ratio ~3.7).

-

P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Wang G, et al. Cell. 2014. Identifies NAMPT as the target and details the mechanism of action for P7C3-A20 and analogues.

-

P7C3-A20 Treatment One Year After TBI in Mice Repairs the Blood–Brain Barrier. Vazquez-Rosa E, et al. PNAS. 2020. Demonstrates that P7C3 compounds not only cross the BBB but actively repair it in chronic injury models.

-

Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury. Yin TC, et al. Neurotherapeutics. 2014. Review of the physicochemical properties and SAR leading to optimized variants like P7C3-OMe and A20.

Sources

- 1. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for P7C3-OMe Administration in Mouse Models of Amyotrophic Lateral Sclerosis (ALS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of P7C3-OMe in ALS

Amyotrophic Lateral Sclerosis (ALS) is a devastating and relentlessly progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1] Current therapeutic options offer only modest benefits, highlighting the urgent need for novel neuroprotective strategies. The P7C3 class of aminopropyl carbazole compounds has emerged as a promising therapeutic avenue for a range of neurodegenerative conditions, including ALS.[2][3] These compounds, including the methoxy analog P7C3-OMe, are orally bioavailable, cross the blood-brain barrier, and have demonstrated significant neuroprotective effects in various preclinical models.[2][4]

The primary mechanism of action of the P7C3 series involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[4] By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, a critical molecule for cellular energy metabolism and neuronal survival. This is particularly relevant in the context of ALS, where mitochondrial dysfunction and impaired energy homeostasis are key pathological features. The neuroprotective effects of P7C3 compounds are largely attributed to their ability to block apoptosis, or programmed cell death, of neurons.[4]

This guide provides a comprehensive overview and detailed protocols for the administration of P7C3-OMe in mouse models of ALS, with a focus on the widely used G93A-SOD1 transgenic mouse model. The information presented herein is synthesized from peer-reviewed studies on P7C3 and its analogs, offering researchers a scientifically grounded starting point for their own investigations.

Mechanism of Action: The NAD+ Salvage Pathway

The neuroprotective effects of P7C3-OMe are intrinsically linked to its role in modulating cellular NAD+ levels. The diagram below illustrates the proposed signaling pathway.

Caption: P7C3-OMe signaling pathway promoting neuroprotection.

Experimental Design and Considerations for ALS Mouse Models

The G93A-SOD1 transgenic mouse is the most extensively characterized animal model of ALS and is frequently used to evaluate potential therapeutics. These mice express a mutant form of human superoxide dismutase 1 (SOD1), leading to a progressive neurodegenerative phenotype that mirrors many aspects of human ALS.

Key Parameters in Experimental Design:

-

Animal Strain: G93A-SOD1 transgenic mice on a suitable genetic background (e.g., C57BL/6J).

-

Sex: Studies often use female mice to reduce variability, but both sexes can be used with appropriate statistical considerations.

-

Group Size: A sufficient number of animals per group (typically n=10-15) is crucial to achieve statistical power.

-

Controls:

-

Vehicle Control: G93A-SOD1 mice receiving the vehicle solution without P7C3-OMe.

-

Wild-Type Control: Non-transgenic littermates to establish baseline motor function and survival.

-

-

Treatment Initiation:

-

Pre-symptomatic: Initiating treatment around 40-60 days of age, before the typical onset of motor deficits.

-

Symptomatic: Starting treatment at the onset of disease, typically around 80-90 days of age, which is often defined by peak body weight or the first signs of motor impairment.

-

-

Outcome Measures:

-

Survival: A primary endpoint, defined as the inability of the mouse to right itself within 30 seconds when placed on its side.

-

Motor Function: Assessed weekly using tests such as the accelerating rotarod, grip strength, and gait analysis.

-

Body Weight: Monitored regularly as weight loss is a key indicator of disease progression.

-

Neurological Score: A standardized scoring system to assess the progression of neurological deficits.

-

Histopathology: Post-mortem analysis of spinal cord and brain tissue to quantify motor neuron loss and other pathological markers.

-

P7C3-OMe Administration Protocols

The following protocols are based on established methodologies for the P7C3 class of compounds and can be adapted for P7C3-OMe.

Preparation of P7C3-OMe Dosing Solutions

The choice of vehicle is critical for ensuring the solubility and stability of P7C3-OMe for in vivo administration.

For Intraperitoneal (IP) Injection:

A common vehicle for IP injection is a mixture of DMSO and a carrier oil.

-

Materials:

-

P7C3-OMe powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Corn oil, sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

-

-

Step-by-Step Protocol:

-

Calculate the required amount of P7C3-OMe: Based on the desired dose (e.g., 20 mg/kg) and the average weight of the mice in the cohort, calculate the total mass of P7C3-OMe needed.

-

Prepare a stock solution in DMSO: Dissolve the P7C3-OMe powder in a small volume of DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of P7C3-OMe in 1 mL of DMSO. Gentle warming and/or sonication can aid in dissolution.

-

Prepare the final dosing solution: For a 10% DMSO in corn oil solution, add the DMSO stock solution to the corn oil. For example, to prepare 1 mL of the final solution, add 100 µL of the 20.8 mg/mL P7C3-OMe stock in DMSO to 900 µL of sterile corn oil.

-

Vortex thoroughly: Ensure the solution is homogenous before each injection.

-

Storage: The stock solution in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[5] The final dosing solution should be prepared fresh daily.

-

For Oral Gavage:

P7C3 compounds are orally bioavailable, making oral gavage a viable and often preferred route for long-term studies.

-

Materials:

-

P7C3-OMe powder

-

DMSO, sterile, injectable grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Oral gavage needles (flexible tip recommended)

-

-

Step-by-Step Protocol:

-

Calculate the required amount of P7C3-OMe.

-

Prepare a stock solution in DMSO: As described for the IP injection protocol.

-

Prepare the final dosing solution: A common vehicle for oral gavage is a mixture of DMSO, PEG300, Tween-80, and saline. To prepare a 1 mL working solution: a. Start with 100 µL of the P7C3-OMe stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Vortex thoroughly: Ensure a homogenous suspension before each administration.

-

Storage: Prepare the final dosing solution fresh daily.

-

Administration Procedures

Intraperitoneal (IP) Injection:

-

Dosage: A typical starting dose is 20 mg/kg, administered once daily.[1]

-

Procedure:

-

Restrain the mouse appropriately.

-

Wipe the lower abdominal area with an alcohol swab.

-

Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.

-

Inject the calculated volume of the P7C3-OMe solution.

-

Monitor the mouse briefly after injection for any adverse reactions.

-

Oral Gavage:

-

Dosage: A similar dosage of 20 mg/kg once daily can be used.

-

Procedure:

-

Gently restrain the mouse.

-

Insert the gavage needle into the mouth and gently guide it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle. Do not force it.

-

Once the needle is in the esophagus, administer the P7C3-OMe solution slowly.

-

Carefully remove the needle.

-

Monitor the mouse for any signs of distress.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating P7C3-OMe in a G93A-SOD1 mouse model of ALS.

Caption: Experimental workflow for P7C3-OMe in ALS mouse models.

Summary of Expected Outcomes

The following table summarizes key findings from studies on P7C3 and its analogs in the G93A-SOD1 mouse model of ALS, providing a basis for the expected outcomes of P7C3-OMe treatment.

| Outcome Measure | P7C3 Analog | Dosage | Treatment Initiation | Key Findings | Reference |

| Disease Progression | P7C3 | 20 mg/kg/day (IP) | 40 days of age | Delayed the time to 10% weight loss and the onset of neurological score of 2. | [3] |

| Motor Function | P7C3 | 20 mg/kg/day (IP) | 40 days of age | Improved performance on the accelerating rotarod test. | [3] |

| Motor Neuron Survival | P7C3-A20 | 20 mg/kg/day (IP) | 80 days of age | Significantly preserved spinal motor neurons compared to vehicle-treated mice. | [1] |

| Motor Performance | P7C3-A20 | 20 mg/kg/day (IP) | 80 days of age | Slowed the deterioration of performance in the accelerating rotarod test. | [2] |

Conclusion and Future Directions

The P7C3 class of compounds, including P7C3-OMe, represents a promising neuroprotective strategy for ALS. Their mechanism of action, centered on the enhancement of the NAD+ salvage pathway, addresses a key aspect of ALS pathophysiology. The protocols outlined in this guide provide a solid foundation for researchers to investigate the therapeutic potential of P7C3-OMe in preclinical models of ALS. Future studies should aim to further optimize dosing regimens, explore combination therapies, and identify biomarkers to monitor treatment efficacy. The continued investigation of these compounds holds the potential to translate into novel and effective treatments for individuals living with ALS.

References

-

Wikipedia. P7C3. [Link]

-

Pieper, A. A., et al. (2014). P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases. Journal of Biological Chemistry, 289(47), 32808-32817. [Link]

-

Yin, T. C., et al. (2014). P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury. Cell Reports, 8(6), 1731-1740. [Link]

-

Managed Healthcare Executive. (2024). Newer Alzheimer's Drug, P7C3, Could Treat Osteoporosis and Age-Related Conditions in Postmenopausal Women. [Link]

-

Tesla, R., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis. Proceedings of the National Academy of Sciences, 109(42), 17016-17021. [Link]

-

Wang, G., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Cell, 158(6), 1324-1334. [Link]

-

Gobira, P. H., et al. (2017). Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury. Journal of Neuroscience Research, 95(5), 1127-1140. [Link]

-

De Jesús-Cortés, H., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease. Proceedings of the National Academy of Sciences, 109(42), 17010-17015. [Link]

-

Logsdon, A. F., et al. (2020). P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition. Proceedings of the National Academy of Sciences, 117(44), 27616-27625. [Link]

-

Li, S., et al. (2016). Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. Journal of the American Heart Association, 5(6), e003522. [Link]

-

Harwell, C. S., et al. (2018). P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. Scientific Reports, 8(1), 15309. [Link]

-

Yin, T. C., et al. (2014). P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury. Cell Reports, 8(6), 1731-1740. [Link]

-

Wang, H., et al. (2019). Neuroprotective effects of P7C3 against spinal cord injury in rats. Cell Death & Disease, 10(11), 819. [Link]

-

Logsdon, A. F., et al. (2020). P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition. Proceedings of the National Academy of Sciences, 117(44), 27616-27625. [Link]

Sources

- 1. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Synthesis and Formulation of P7C3-OMe/A20 for In Vivo Neuroprotection

This Application Note details the synthesis, characterization, and formulation of P7C3-OMe (also identified as the hydroxylated precursor to P7C3-A20 ) and its subsequent conversion to the fluorinated analog P7C3-A20. While "P7C3-OMe" typically refers to the hydroxy-derivative, the fluorinated analog (P7C3-A20 ) is the industry standard for in vivo efficacy due to enhanced metabolic stability and blood-brain barrier (BBB) penetration. Both protocols are provided to ensure comprehensive utility.

Executive Summary & Scientific Rationale

The P7C3 class of aminopropyl carbazoles exhibits potent neuroprotective properties by activating nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway. This activity preserves intracellular NAD+ levels under stress, preventing neuronal apoptosis and axonal degeneration.

-

P7C3-OMe (Hydroxyl Analog): The direct coupling product of 3,6-dibromo-9-(oxiran-2-ylmethyl)-carbazole and 3-methoxyaniline. It possesses moderate neuroprotective activity but is often limited by rapid metabolic clearance.

-

P7C3-A20 (Fluoro Analog): The fluorinated derivative of P7C3-OMe. The substitution of the secondary alcohol with a fluorine atom significantly increases lipophilicity and metabolic stability, making it the preferred candidate for in vivo TBI (Traumatic Brain Injury) and neurodegeneration models.

Therapeutic Mechanism:

Caption: Mechanism of Action: P7C3-A20 enhances NAMPT activity, boosting NAD+ salvage to prevent energetic collapse in stressed neurons.[1]

Chemical Synthesis Protocol

Safety Warning: All synthesis steps involve hazardous reagents (epichlorohydrin, carbazoles, fluorinating agents). Perform all reactions in a functional fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Target Compound 1: P7C3-OMe (1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol) Target Compound 2: P7C3-A20 (N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline)

Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.

-

Reagents: 3,6-Dibromocarbazole (1.0 eq), Epichlorohydrin (excess, solvent/reagent), KOH (powdered, 5.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).

-

Procedure:

-

Dissolve 3,6-dibromocarbazole in excess epichlorohydrin (approx. 10 mL/g).

-

Add TBAB and powdered KOH.

-

Stir vigorously at 50°C for 3–5 hours . Monitor by TLC (Hexanes/EtOAc 4:1) for disappearance of carbazole.[2]

-

Workup: Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Acetone/Hexanes or use crude if purity >95% by NMR.

-

-

Reagents: Epoxide intermediate (from Step 1), 3-Methoxyaniline (1.2 eq), Ethanol (anhydrous).

-

Procedure:

-

Suspend the epoxide in anhydrous ethanol (0.2 M concentration).

-

Reflux at 80°C for 12–16 hours . The epoxide will open regioselectively to form the secondary alcohol.

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).

-

Product: P7C3-OMe (White solid).[5][6] Note: This is the hydroxylated analog.

-

Critical Step for In Vivo Potency.

-

Reagents: P7C3-OMe (1.0 eq), Morpholinosulfur trifluoride (Morph-DAST) or Deoxo-Fluor (1.5 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve P7C3-OMe in anhydrous DCM under Nitrogen/Argon atmosphere at -78°C (Dry ice/acetone bath).

-

Add Morph-DAST dropwise to the stirring solution.

-

Allow the reaction to warm slowly to room temperature over 4–6 hours.

-

Quench: Carefully add saturated aqueous NaHCO₃ (gas evolution will occur).

-

Workup: Extract with DCM, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

-

Product: P7C3-A20 (White/Off-white solid).

-

Synthesis Workflow Diagram:

Caption: Synthetic route from carbazole precursor to the active P7C3-A20 compound.[7][8]

In Vivo Formulation & Administration Protocol

For in vivo studies (mice/rats), P7C3 compounds require a vehicle that ensures solubility and bioavailability. The following formulation is validated in TBI and neurogenesis models.

Standard Vehicle (Pieper Protocol):

-

2.5% DMSO (Dimethyl sulfoxide)

-

10% Kolliphor EL (formerly Cremophor EL)

-

87.5% D5W (5% Dextrose in Water)

Preparation Instructions:

-

Stock Solution: Dissolve the weighed P7C3-A20 powder in 100% DMSO. Vortex until completely clear. (Calculate volume to be 2.5% of final volume).

-

Surfactant Addition: Add Kolliphor EL (10% of final volume) to the DMSO stock. Vortex vigorously for 1-2 minutes. The solution will be viscous.

-

Dilution: Slowly add warm (37°C) D5W (87.5% of final volume) while vortexing.

-

Note: Add D5W in steps to prevent precipitation. A fine, milky suspension or clear solution (depending on concentration) should form. It must be stable for injection.

-

Dosing Regimen:

| Parameter | Specification | Notes |

|---|---|---|

| Route | Intraperitoneal (IP) | Oral gavage (PO) is also possible due to high oral bioavailability. |

| Dose | 10 mg/kg - 20 mg/kg | 10 mg/kg is standard for chronic efficacy; 20 mg/kg for acute TBI. |

| Frequency | Twice Daily (BID) or Daily (QD) | BID is recommended for the first 3-5 days post-injury. |

| Duration | Model Dependent | Typically 7-30 days for neurogenesis/neuroprotection studies. |

Analytical Characterization (Quality Control)

Before in vivo use, verify the identity and purity of the synthesized compound.

-

1H NMR (CDCl3, 400 MHz) for P7C3-A20:

-

Look for the characteristic carbazole aromatic protons (7.2–8.2 ppm).

-

Verify the methoxy group singlet (~3.7–3.8 ppm).

-

Confirm the loss of the multiplet corresponding to the CH-OH (present in P7C3-OMe) and the appearance of the CHF splitting pattern (doublet of multiplets) around 5.0–5.2 ppm.

-

-

Mass Spectrometry (LC-MS):

-

P7C3-OMe: [M+H]+ ~ 505 m/z.

-

P7C3-A20: [M+H]+ ~ 507 m/z (Check isotope pattern for dibromo: 1:2:1 ratio).

-

References

-

Pieper, A. A., et al. (2010).[9] Discovery of a Proneurogenic, Neuroprotective Chemical.[1][9] Cell, 142(1), 39–51.[9]

-

Wang, G., et al. (2013). Development of a scalable synthesis of P7C3-A20, a potent neuroprotective agent. Tetrahedron Letters, 54(33), 4429–4431.

-

Vázquez-Rosa, E., et al. (2020).[10] P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition. PNAS, 117(44), 27667-27675.

-

Naidoo, J., et al. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties.[3] Journal of Medicinal Chemistry, 57(9), 3746-3754.

Sources

- 1. P7C3-A20 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol | C22H20Br2N2O2 | CID 1100216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P7C3 - Wikipedia [en.wikipedia.org]

- 6. (R)-P7C3-OMe - LKT Labs [lktlabs.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

Application Notes & Protocols: A Guide to In Vitro Efficacy Testing of P7C3-OMe

Introduction: The Rationale for P7C3-OMe and its In Vitro Assessment

The aminopropyl carbazole compound, P7C3-OMe, represents a significant advancement in the pursuit of neuroprotective therapeutics. Originally identified through a target-agnostic in vivo screen for compounds that enhance hippocampal neurogenesis, the P7C3 class of molecules has demonstrated remarkable efficacy in preclinical models of neurodegenerative diseases and nerve injury.[1][2] The well-characterized mechanism of action for the P7C3 family, including P7C3-OMe, centers on the activation of nicotinamide phosphoribosyltransferase (NAMPT).[3][4] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism, DNA repair, and cell survival signaling.[4][5]

By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, thereby protecting neurons from apoptosis and promoting survival under stress conditions.[1][4][5] This targeted mechanism makes P7C3-OMe a compelling candidate for treating conditions characterized by neuronal loss, such as traumatic brain injury, spinal cord injury, and various neurodegenerative disorders.[6][7]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to robustly evaluate the efficacy of P7C3-OMe in vitro. The assays described herein are structured to move from broad assessments of cell health to specific validation of the compound's mechanism of action and its functional neuroprotective outcomes.

A Tiered Framework for Efficacy Evaluation

A logical, multi-tiered approach is essential for a thorough in vitro evaluation. This framework ensures that foundational protective effects are first confirmed before investing in more complex mechanistic and functional studies. Each tier answers a critical question in the evaluation process.

Caption: A tiered approach to in vitro P7C3-OMe efficacy testing.

Tier 1: Primary Efficacy Screening Assays

The initial step is to determine if P7C3-OMe confers a basic survival advantage to neuronal cells under stress. For this, a relevant cellular model is required, such as primary cortical neurons, SH-SY5Y neuroblastoma cells, or PC12 cells, subjected to a neurotoxic insult (e.g., glutamate-induced excitotoxicity, oxidative stress with H₂O₂, or staurosporine-induced apoptosis).[8]

Cell Viability Assessment: The MTT Assay

Scientific Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases.[9] This conversion is only possible in metabolically active, living cells, making it a reliable proxy for cell viability and mitochondrial health.[10] We hypothesize that P7C3-OMe, by boosting NAD+ and supporting mitochondrial function, will preserve the cells' ability to reduce MTT in the face of a toxic challenge.

| Parameter | Recommendation |

| Cell Line | SH-SY5Y, Primary Neurons |

| Seeding Density | 1-5 x 10⁴ cells/well (96-well plate) |

| P7C3-OMe Conc. | 10 nM - 10 µM (Dose-response) |

| Incubation Time | 24 - 48 hours post-insult |

| MTT Reagent | 0.5 mg/mL final concentration |

| Solubilizer | DMSO or isopropanol with HCl |

| Readout | Absorbance at 570-590 nm |

Protocol: MTT Assay

-

Cell Seeding: Plate neuronal cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

-

Pre-treatment: Treat cells with a range of P7C3-OMe concentrations (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

-

Neurotoxic Insult: Introduce the neurotoxic agent (e.g., glutamate) to all wells except the "untreated control" wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[11] Purple formazan crystals should become visible in viable cells.

-

Solubilization: Carefully aspirate the media and add 100-150 µL of DMSO to each well.[11]

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure full dissolution of the crystals. Read the absorbance at 590 nm using a microplate reader.

-

Analysis: Normalize the data by subtracting the background (media-only wells) and express viability as a percentage relative to the untreated control.

Cytotoxicity Assessment: The LDH Release Assay

Scientific Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity and necrosis.[12] The LDH assay quantifies this extracellular LDH activity through a coupled enzymatic reaction that produces a measurable colorimetric or luminescent signal.[13][14] This assay is complementary to the MTT assay; while MTT measures viability, LDH directly measures cell death. P7C3-OMe is expected to reduce the amount of LDH released into the medium.

| Parameter | Recommendation |

| Cell Line | Any neuronal cell line or primary culture |

| Supernatant Sample | 10-50 µL of cell culture medium |

| Controls | 1. Spontaneous release (untreated cells) 2. Maximum release (cells lysed with kit-provided buffer) |

| Reaction Time | 30 minutes at room temperature |

| Stop Solution | Included in most commercial kits |

| Readout | Absorbance at 490 nm |

Protocol: LDH Cytotoxicity Assay

-

Experimental Setup: Follow steps 1-4 from the MTT protocol in a 96-well plate.

-

Establish Controls: Prepare wells for three key controls:

-

Vehicle Control: Cells treated with vehicle only.

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: A set of untreated wells treated with the lysis buffer provided in the kit for 45 minutes before measurement.

-

-

Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

-

Reaction Mixture: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's instructions (e.g., from Promega, Sigma-Aldrich, or Thermo Fisher Scientific).[13][14] Add 50 µL of this mixture to each well containing supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the kit's Stop Solution to each well.

-

Measurement: Measure the absorbance at 490 nm within 1 hour.

-

Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Tier 2: Mechanism of Action (MOA) Validation

Once primary efficacy is established, the next step is to confirm that P7C3-OMe is functioning through its known mechanism: the enhancement of the NAD+ salvage pathway.

Caption: The signaling pathway of P7C3-OMe's neuroprotective action.

NAD+/NADH Quantification

Scientific Rationale: The most direct test of P7C3-OMe's target engagement is to measure its effect on intracellular NAD+ levels. Numerous studies have confirmed that the P7C3 family of compounds rescues NAD+ levels in the face of cellular stress.[4][6][15] Commercially available kits provide a straightforward method to quantify the levels of both NAD+ and its reduced form, NADH. A successful outcome will show that cells treated with P7C3-OMe maintain higher NAD+ levels after a neurotoxic insult compared to vehicle-treated cells.

Protocol Outline: NAD+/NADH Assay

-

Cell Culture and Treatment: Culture and treat cells with a neurotoxic agent and P7C3-OMe as described previously.

-

Cell Lysis: After the treatment period, wash and lyse the cells using the specific acidic and basic extraction buffers provided in the assay kit to selectively extract NAD+ and NADH, respectively.

-

Enzymatic Reaction: In a 96-well plate, add the cell extracts to a reaction mix where a cycling enzyme reaction leads to the reduction of a probe, generating a colorimetric (OD ~450 nm) or fluorescent (Ex/Em ~540/590 nm) signal.

-

Quantification: Measure the signal using a plate reader. Calculate the NAD+ and NADH concentrations based on a standard curve generated with known concentrations of NAD+ and NADH.

-

Analysis: Compare the NAD+/NADH ratio across different treatment groups. P7C3-OMe treatment is expected to preserve or increase this ratio under stress conditions.

Mitochondrial Function Assessment: The Seahorse XF Assay

Scientific Rationale: NAD+ is a critical substrate for the mitochondrial electron transport chain. Therefore, a direct functional consequence of enhanced NAD+ levels is improved mitochondrial respiration. The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[16][17] The "Mito Stress Test" uses sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.[16][18]

| Parameter | Description | Expected P7C3-OMe Effect |

| Basal Respiration | The baseline oxygen consumption of the cells. | Increased or maintained under stress |

| ATP-Linked Respiration | OCR decrease after adding oligomycin (ATP synthase inhibitor). | Maintained or higher than stressed control |

| Maximal Respiration | OCR after adding FCCP (an uncoupling agent). | Maintained or higher than stressed control |

| Spare Capacity | Difference between maximal and basal respiration. | Maintained or higher than stressed control |

Protocol Outline: Seahorse XF Mito Stress Test

-

Plate Seeding: Seed neuronal cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse Calibrant solution overnight in a non-CO₂ 37°C incubator.

-

Cell Treatment: Pre-treat cells with P7C3-OMe, followed by the neurotoxic insult.

-

Assay Medium: Replace the culture medium with pre-warmed Seahorse XF assay medium (e.g., DMEM with glucose, pyruvate, and glutamine, pH 7.4).[18] Incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes.[19]

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors: oligomycin, FCCP, and a mix of rotenone/antimycin A.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors and measuring the subsequent changes.

-

Data Analysis: After the run, normalize the data to cell number (e.g., via a post-assay CyQUANT stain). Analyze the various parameters of mitochondrial respiration. P7C3-OMe is expected to preserve mitochondrial respiratory capacity in stressed neurons.

Tier 3: Functional Neuroprotection Assays

The final tier of in vitro testing aims to confirm that the observed increases in cell viability and NAD+ translate into tangible, neuron-specific functional benefits.

Anti-Apoptotic Activity: Caspase-3 Activity Assay

Scientific Rationale: P7C3 has been shown to exert its pro-survival effects by blocking apoptosis.[1] Caspase-3 is a critical executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[20] This assay uses a specific peptide substrate for Caspase-3 (e.g., DEVD) linked to a colorimetric (pNA) or fluorescent (AMC) reporter.[20][21] Cleavage of the substrate by active Caspase-3 releases the reporter, which can be quantified. A reduction in Caspase-3 activity in P7C3-OMe-treated cells indicates a direct inhibition of the apoptotic cascade.

Protocol: Colorimetric Caspase-3 Assay

-

Cell Treatment: Induce apoptosis in neuronal cells (e.g., with staurosporine or after excitotoxic injury) in the presence or absence of P7C3-OMe.

-

Cell Lysis: After treatment (typically 6-24 hours), harvest and lyse the cells on ice using the provided lysis buffer.[20]

-

Lysate Incubation: In a 96-well plate, add cell lysate to a reaction buffer containing the DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[22]

-

Measurement: Read the absorbance at 405 nm. The signal is proportional to the amount of Caspase-3 activity.

-

Analysis: Normalize data to the total protein concentration of the lysate. Compare the Caspase-3 activity in P7C3-OMe treated samples to the vehicle-treated, apoptosis-induced control.

Neurite Outgrowth Promotion

Scientific Rationale: Neurite outgrowth—the extension of axons and dendrites—is fundamental to neuronal development, connectivity, and repair after injury.[23] Assays measuring neurite length and complexity serve as a powerful functional readout of neuronal health. Using high-content imaging systems, one can quantify changes in neurite morphology in response to P7C3-OMe, particularly in models of iatrogenic neurite shortening or injury.[23][24]

Protocol Outline: High-Content Neurite Outgrowth Assay

-

Cell Plating: Plate iPSC-derived neurons or a similar model on laminin-coated, high-content imaging plates (e.g., 384-well).[24]

-

Treatment: Allow neurites to extend for a period, then introduce an injurious stimulus (e.g., a low dose of a microtubule-destabilizing agent) with or without P7C3-OMe.

-

Incubation: Culture the cells for an additional 48-72 hours.

-

Staining: Fix the cells and stain them with a neuronal marker (e.g., β-III Tubulin) to visualize the neurites and a nuclear stain (e.g., Hoechst) to count the cells.

-

Imaging: Acquire images using a high-content automated microscope.

-

Analysis: Use integrated software (e.g., Incucyte® Neurotrack) to automatically identify cell bodies and trace neurites.[25] Key output parameters include total neurite length per neuron, number of branch points, and number of neurites per cell. P7C3-OMe is expected to preserve or enhance neurite length and complexity compared to injured controls.

References

-

Wikipedia. (n.d.). P7C3. Retrieved from [Link]

-

Gobira, P. H., et al. (2020). Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury. PMC - PubMed Central. Retrieved from [Link]

-

Pieper, A. A., et al. (2014). P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases. PMC. Retrieved from [Link]

-

Chaubey, K. R., et al. (2020). P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition. PMC. Retrieved from [Link]

-

Wang, Y., et al. (2021). P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway. PMC. Retrieved from [Link]

-

Miao, Y., et al. (2019). Neuroprotective effects of P7C3 against spinal cord injury in rats. PMC - NIH. Retrieved from [Link]

-

Wang, G., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. PMC. Retrieved from [Link]

-

MacIver, N. J., et al. (2018). P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. CORE. Retrieved from [Link]

-

Yin, T. C., et al. (2014). P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury. PubMed. Retrieved from [Link]

-

Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

-

PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

-

Zhang, L., et al. (2022). Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis. PMC - NIH. Retrieved from [Link]

-

Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

MDPI. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Retrieved from [Link]

-

ALZFORUM. (2026). NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases. Chemical Society Reviews. Retrieved from [Link]

-

Evotec. (n.d.). Functional Mitochondrial Toxicity Assay (Seahorse XFe96). Retrieved from [Link]

-

InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

-

Agilent. (n.d.). Measuring Mitochondrial Function of Matrix-Embedded Organoids Using the Agilent Seahorse XF Flex Analyzer. Retrieved from [Link]

-

NIH. (n.d.). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Retrieved from [Link]

-

bioRxiv. (2025). Protocol for Seahorse 3D Mito Stress assay in patient-derived pediatric brain tumor single neurospheres. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

OPEN FAU. (n.d.). NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay. Retrieved from [Link]

-

Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

-

Harvard DASH. (n.d.). The Effects of NAD-Boosting Therapies on Sirtuin Activity and DNA Repair Capacity. Retrieved from [Link]

-

NIH. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

-

PMC - NIH. (n.d.). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. Retrieved from [Link]

-

Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]

-

Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Retrieved from [Link]

-

Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

Sources